N-(4-{1H-naphtho[2,3-d]imidazol-2-yl}phenyl)-2,2-diphenylacetamide is a chemical compound with the molecular formula and a molecular weight of approximately 453.545 g/mol. This compound is recognized for its potential applications in scientific research, particularly in medicinal chemistry and pharmacology. It is classified under the category of organic compounds, specifically as an amide derivative due to the presence of the acetamide functional group.
The synthesis of N-(4-{1H-naphtho[2,3-d]imidazol-2-yl}phenyl)-2,2-diphenylacetamide can involve several methods, typically starting from commercially available precursors. The general approach includes:
Technical details regarding specific reagents and conditions can vary based on the chosen synthetic route but typically require careful control of reaction temperatures and times to ensure high yields and purity.
The molecular structure of N-(4-{1H-naphtho[2,3-d]imidazol-2-yl}phenyl)-2,2-diphenylacetamide can be represented using various notations:
InChI=1S/C31H23N3O/c35-31(29(21-9-3-1-4-10-21)22-11-5-2-6-12-22)32-26-17-15-23(16-18-26)30-33-27-19-24-13-7-8-14-25(24)20-28(27)34-30/h1-20,29H,(H,32,35)(H,33,34)
This notation provides a detailed description of the compound's atomic connectivity.
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC6=CC=CC=C6C=C5N4
The SMILES representation offers a simplified way to visualize the structure.
The compound features a complex arrangement with multiple aromatic rings and a nitrogen-containing heterocycle, contributing to its unique chemical properties.
N-(4-{1H-naphtho[2,3-d]imidazol-2-yl}phenyl)-2,2-diphenylacetamide can participate in various chemical reactions typical for amides and aromatic compounds:
These reactions are significant for modifying the compound for specific applications or enhancing its biological activity.
The proposed mechanism may involve:
Further research is necessary to elucidate its precise mechanism at the molecular level.
N-(4-{1H-naphtho[2,3-d]imidazol-2-yl}phenyl)-2,2-diphenylacetamide typically exhibits:
Key chemical properties include:
The stability of this compound under various pH conditions should be evaluated for practical applications in biological systems.
N-(4-{1H-naphtho[2,3-d]imidazol-2-yl}phenyl)-2,2-diphenylacetamide has potential applications in several scientific fields:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: